tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate: is a chemical compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structures, which often impart interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of specific photochemical reactors and controlled light sources to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photochemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate include:
- tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate
- tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate is a bicyclic compound with potential biological activities that merit detailed exploration. This article discusses its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C11H20N2O2
- Molecular Weight: 212.29 g/mol
- CAS Number: 1250997-46-6
The presence of a tert-butyl group enhances the compound's lipophilicity, which can influence its bioavailability and interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors due to its rigid bicyclic structure. The mechanism involves:
Enzyme Inhibition:
- The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
Receptor Binding:
- Its structural conformation allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds structurally related to this compound:
-
Inhibition of Aβ Aggregation:
- Research indicates that similar compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease (AD). For instance, a compound referred to as M4 demonstrated significant inhibition of Aβ aggregation (85% inhibition at 100 μM) and reduced cell death in astrocyte cultures exposed to Aβ .
- Anti-inflammatory Properties:
- Cytotoxicity Assessment:
Comparative Analysis with Similar Compounds
Compound Name | Mechanism | Biological Activity |
---|---|---|
M4 | AChE Inhibitor | Reduces Aβ aggregation; protects astrocytes |
Galantamine | AChE Inhibitor | Improves cognitive function in AD |
Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane | Enzyme Modulator | Various biological activities |
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(4-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)13-8-12-5-11(4,6-12)7-14-12/h14H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
OECFTHPIJNDKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(NC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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